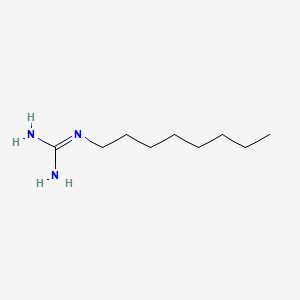

Octylguanidine

描述

Octylguanidine (C₉H₂₁N₃) is an alkylguanidine derivative comprising an eight-carbon alkyl chain (octyl group) linked to a guanidine moiety. It is notable for its interactions with biological systems, particularly mitochondrial functions, ion transport, and enzyme inhibition. Studies demonstrate its role as a potent inhibitor of plasma membrane ATPase and mitochondrial oxidative phosphorylation in plant roots , as well as its ability to modulate endplate channel currents (EPCs) in neuromuscular junctions . Additionally, this compound exhibits protective effects against mercury-induced renal dysfunction and reperfusion damage in hyperthyroid rat hearts .

属性

CAS 编号 |

3038-42-4 |

|---|---|

分子式 |

C9H21N3 |

分子量 |

171.28 g/mol |

IUPAC 名称 |

2-octylguanidine |

InChI |

InChI=1S/C9H21N3/c1-2-3-4-5-6-7-8-12-9(10)11/h2-8H2,1H3,(H4,10,11,12) |

InChI 键 |

XPYXSZDENRDLKD-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN=C(N)N |

规范 SMILES |

CCCCCCCCN=C(N)N |

其他CAS编号 |

3038-42-4 |

相关CAS编号 |

21409-35-8 (sulfate[2:1]) |

同义词 |

octylguanidine octylguanidine sulfate octylguanidine sulfate (2:1) |

产品来源 |

United States |

相似化合物的比较

Comparison with Similar Alkylguanidine Compounds

Inhibitory Potency on Enzymatic Activity

The inhibitory effects of alkylguanidines on mitochondrial ATPase and oxidative phosphorylation increase with alkyl chain length. Octylguanidine (C8) is the most potent inhibitor among tested derivatives:

| Compound | Mitochondrial ATPase (IC₅₀, μM) | Oxidative Phosphorylation (IC₅₀, μM) | Plasma Membrane ATPase (IC₅₀, μM) |

|---|---|---|---|

| Methylguanidine (C1) | >500 | Slight stimulation | >500 |

| Ethylguanidine (C2) | >500 | Slight stimulation | >500 |

| This compound (C8) | 50 | 100 | 275 |

Data derived from oat root studies .

Longer alkyl chains enhance lipid solubility, facilitating membrane penetration and binding to hydrophobic enzyme domains. For example, this compound inhibits plasma membrane ATPase only after Triton X-100 pretreatment disrupts membrane integrity, suggesting its action depends on accessibility to intracellular targets . In contrast, shorter-chain derivatives (C1–C3) minimally affect these enzymes .

Effects on Ion Channels

Alkylguanidines exhibit voltage-dependent blocking of endplate channels (EPCs), with mechanisms varying by chain length:

This compound uniquely accelerates both inward and outward EPC decay, distinct from shorter-chain derivatives. This suggests a higher affinity for open-channel states or deeper binding within the channel pore due to its extended hydrophobic tail .

Mitochondrial Interactions

This compound specifically inhibits histone-induced mitochondrial respiration, unlike oligomycin or aurovertin. For example:

- Histone f2a stimulates oxygen consumption in liver mitochondria, which this compound inhibits by >80% .

- Oligomycin-inhibited respiration is partially restored by histones, but this compound-induced inhibition remains irreversible .

This specificity implies this compound targets energy transfer intermediates distinct from those affected by other inhibitors.

Therapeutic Potential

This compound demonstrates unique protective effects:

- Renal Protection : Mitigates mercury-induced mitochondrial damage and renal dysfunction by restoring ATP synthesis and reducing oxidative stress .

- Cardioprotection : Reduces reperfusion injury in hyperthyroid rat hearts by preserving mitochondrial integrity .

Mechanistic Insights and Controversies

Early studies by Hollunger suggested methylguanidine was less potent than guanidine in inhibiting mitochondrial respiration . However, Pressman later demonstrated that monosubstituted alkylguanidines gain potency with increasing chain length, reconciling discrepancies through improved membrane permeability . This compound’s dual role as both an enzyme inhibitor and ion channel modulator underscores its multifunctional nature, likely stemming from its balanced hydrophobicity and charge distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。